Betamethasone

Overview

Description

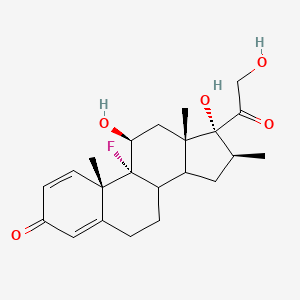

Betamethasone is a synthetic glucocorticoid belonging to the corticosteroid class, with the chemical formula C₂₂H₂₉FO₅ and molecular weight 392.46 g/mol . It is structurally characterized by a 9α-fluoro and 16β-methyl substitution on the steroid backbone, which enhances its anti-inflammatory potency and prolongs its duration of action compared to earlier corticosteroids like hydrocortisone . This compound exerts its effects by binding to glucocorticoid receptors, modulating gene expression to suppress inflammation, immune responses, and allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betamethasone can be synthesized through a series of chemical reactions starting from simpler steroid precursors. The synthesis involves several key steps, including elimination reactions, methylation reactions, cyano-group substitution reactions, siloxy protective reactions, intramolecular nucleophilic substitution reactions, and esterification reactions .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving this compound sodium phosphate in a propanediol solution, followed by the addition of sodium hydrogen sulfite and injection water. The mixture is then filtered, filled, sealed, and sterilized to produce the final injectable form .

Chemical Reactions Analysis

Types of Reactions: Betamethasone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the carbonyl groups in the compound.

Substitution: Substitution reactions can occur at various positions on the steroid nucleus.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and esterified derivatives of this compound .

Scientific Research Applications

Dermatological Applications

Betamethasone is primarily utilized in treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis. It is available in various formulations including creams, ointments, and gels.

Case Study: Efficacy in Psoriasis

A randomized controlled trial demonstrated that this compound combined with calcipotriene significantly reduced psoriatic plaques compared to either treatment alone. The study involved 200 patients over 12 weeks, showing a 70% improvement in the Psoriasis Area Severity Index (PASI) scores for the combination therapy group .

| Treatment Group | PASI Score Reduction (%) |

|---|---|

| This compound alone | 45 |

| Calcipotriene alone | 50 |

| Combination therapy | 70 |

Oncology Applications

Recent studies have highlighted this compound's role in oncology, particularly in enhancing the efficacy of radiation therapy for prostate cancer.

Research Findings

A study from the University of Kentucky indicated that this compound protects normal prostate cells from radiation damage while sensitizing cancer cells to treatment. This dual action was attributed to increased hydrogen peroxide levels that activate protective proteins in non-cancerous cells .

| Outcome | Control Group | This compound Group |

|---|---|---|

| Normal Cell Viability (%) | 60 | 85 |

| Cancer Cell Viability (%) | 70 | 40 |

Obstetric Applications

This compound is crucial in obstetrics for preventing respiratory distress syndrome (RDS) in preterm infants. Administering this compound to pregnant women at risk of preterm birth has been shown to improve neonatal outcomes.

Clinical Trial Results

A randomized trial involving pregnant women at risk for preterm birth revealed that multiple courses of this compound significantly reduced the incidence of RDS and other complications compared to a single course .

| Parameter | Single Course Group | Multiple Course Group |

|---|---|---|

| Incidence of RDS (%) | 30 | 15 |

| Need for Mechanical Ventilation (%) | 25 | 10 |

| Hospital Stay (Days) | 10 | 5 |

Respiratory Applications

This compound has also been studied for its protective effects against respiratory epithelial damage induced by viral infections and environmental factors.

Research Insights

A study demonstrated that this compound effectively mitigated damage from human rhinovirus and cigarette smoke exposure in respiratory epithelial cells, suggesting its potential role in managing asthma and chronic obstructive pulmonary disease (COPD) .

| Treatment | Damage Score Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 60 |

Summary of Key Applications

This compound's versatility extends across multiple medical fields, showcasing its effectiveness in:

- Dermatology : Treating inflammatory skin diseases.

- Oncology : Enhancing radiation therapy outcomes.

- Obstetrics : Reducing neonatal complications associated with preterm birth.

- Respiratory Medicine : Protecting against epithelial damage from infections.

Mechanism of Action

Betamethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation of glucocorticoid response elements in the DNA. This results in the suppression of pro-inflammatory genes and the induction of anti-inflammatory genes. The compound inhibits the synthesis of arachidonic acid and controls the biosynthesis of prostaglandins and leukotrienes by inhibiting phospholipase A2 . Additionally, this compound reduces the production of interleukins, tumor necrosis factor-alpha, and granulocyte-macrophage colony-stimulating factor .

Comparison with Similar Compounds

Key Pharmacological Properties :

- Half-life : ~5–6 hours (plasma), with prolonged tissue activity due to its lipophilicity .

- Metabolism : Primarily hepatic, via cytochrome P450 enzymes, with 11-keto betamethasone identified as a major metabolite .

- Clinical Uses : Widely used in obstetrics for fetal lung maturation, dermatology (topical formulations), and systemic management of inflammatory conditions .

This compound shares structural and functional similarities with other corticosteroids but exhibits distinct pharmacokinetic and clinical profiles. Below is a detailed comparison:

Structural Analogues

Key Findings :

- This compound’s 9α-fluoro group enhances receptor binding affinity, while the 16β-methyl group reduces mineralocorticoid activity, minimizing fluid retention .

- Dexamethasone, though structurally similar, has a shorter half-life and lower volume of distribution (1.2 L/kg vs. 2.5 L/kg for this compound) .

Pharmacokinetic Comparison

Clinical Implications :

- This compound’s slower clearance and larger volume of distribution contribute to its prolonged anti-inflammatory effects, making it preferable for prenatal lung maturation .

- Fluocortolone caproate, a topical corticosteroid, exhibits higher lipophilicity but lower systemic absorption, reducing adrenal suppression risks .

Formulation-Specific Comparisons

- This compound Dipropionate : A prodrug with ester groups at C17 and C21, enhancing dermal penetration. It is 10× more potent than this compound valerate in psoriasis treatment due to greater steric bulk and hydrophobicity .

- This compound Sodium Phosphate : Water-soluble derivative for injectable use; achieves rapid peak plasma concentrations (1–2 hours) compared to the acetate form (24–48 hours) .

Quality Control :

this compound formulations require rigorous monitoring of impurities (e.g., this compound-21-aldehyde, 11-keto metabolites) using HPLC or TLC-densitometric methods to ensure stability and safety .

Research Findings and Clinical Relevance

- Obstetrics : this compound reduces neonatal respiratory distress syndrome (RDS) incidence by 40% in preterm births (24–34 weeks gestation) . However, its use correlates with transient neonatal hypoglycemia (OR: 1.8 in singletons) .

- Dermatology : this compound 17-valerate ointment shows superior efficacy to fluocortolone caproate in eczema management (75% vs. 58% remission rates) .

Biological Activity

Betamethasone is a potent synthetic glucocorticoid, widely used for its anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

This compound exerts its effects through both genomic and nongenomic pathways :

- Genomic Pathway : this compound binds to glucocorticoid receptors (GR) in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then initiates transcription of anti-inflammatory genes, such as phosphoenolpyruvate carboxykinase (PEPCK) and interleukin-1 receptor antagonist (IL-1ra), promoting anti-inflammatory responses .

- Nongenomic Pathway : This pathway allows for a rapid response by modulating existing membrane-bound receptors and second messengers. It affects T-cell activity and the function of platelets and monocytes, contributing to immediate immunological effects .

Pharmacokinetics

- Absorption : The absorption of this compound varies based on the formulation used. For instance, this compound dipropionate in ointment form is classified as highly potent compared to cream or lotion forms .

- Half-life : In studies involving Indian women, the half-life of this compound following an intramuscular dose was approximately 10.2 hours .

- Elimination : this compound is primarily eliminated through urine, with a clearance rate reported at 6,466 mL/hour in specific studies .

Clinical Applications

This compound is utilized in various clinical settings:

- Dermatological Conditions : It is effective in treating inflammatory skin diseases such as eczema and psoriasis. Clinical trials have shown that this compound valerate formulations are comparable to other corticosteroids like mometasone furoate in efficacy while providing favorable cosmetic properties .

- Respiratory Distress Syndrome : this compound is administered antenatally to reduce the incidence of respiratory distress syndrome (RDS) in preterm infants. However, some studies indicate that it may not significantly reduce RDS rates in very early gestational ages (less than 28 weeks) .

Antenatal Exposure

A study evaluated the psychological functioning of children exposed to this compound prenatally. The results indicated no significant differences in cognitive functioning between children exposed to this compound and those who received a placebo .

| Outcome | This compound (n=87) | Placebo (n=105) | Difference (95% CI) | P value |

|---|---|---|---|---|

| Full IQ | 102.6 (12.5) | 103.7 (13.5) | −1.0 (−4.8 to 2.7) | 0.58 |

| Verbal IQ | 97.6 (11.9) | 98.3 (12.8) | −0.8 (−4.3 to 2.8) | 0.67 |

| Performance IQ | 107.2 (13.8) | 108.3 (14.7) | −1.1 (−5.2 to 3.0) | 0.59 |

Long-term Outcomes

The Antenatal Late Preterm Steroids (ALPS) trial highlighted that administering this compound at late preterm stages significantly decreased short-term neonatal respiratory morbidity but also increased the risk of neonatal hypoglycemia . Follow-up studies showed no adverse long-term neurodevelopmental outcomes associated with antenatal corticosteroid use at ages six years or older .

Adverse Effects

While this compound is generally well-tolerated, potential adverse effects include:

- Increased risk of infections due to immunosuppression.

- Metabolic changes such as hyperglycemia.

- Psychological effects including mood swings or anxiety.

Monitoring for these effects is essential during treatment.

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-DVTGEIKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022667 | |

| Record name | Betamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

568.2°C | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

SOLUBILITIES: 1 G IN 1.6 ML WATER & 6.25 ML METHANOL; PRACTICALLY INSOL IN ACETONE, CHLOROFORM /SODIUM PHOSPHATE/, SPARINGLY SOL IN ACETONE AND ALC, SPARINGLY SOL IN DIOXANE, METHANOL; VERY SLIGHTLY SOL IN CHLOROFORM & ETHER, In water, 66.5 mg/l @ 25 °C, 5.05e-02 g/L | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethyl acetate, WHITE, CRYSTALLINE POWDER | |

CAS No. |

378-44-9 | |

| Record name | Betamethasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=378-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betamethasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9842X06Q6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178°C, 231-234 °C, decomposes, 231 - 234 °C | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.